7-Epi-10-deacetyltaxol

Anticancer Microtubule Tubulin Polymerization

7-Epi-10-deacetyltaxol is a C7-epimer of paclitaxel and certified impurity standard (USP Related Compound B / EP Impurity H). Unlike the inactive scaffold baccatin III, it retains microtubule-stabilizing activity, serving as a critical probe for dissecting C7 stereochemical requirements in taxane SAR. Validated in HepG2 apoptosis via ROS/Bax/Bcl-2/p38 MAPK and demonstrating superior in silico mTOR binding for oral cancer research. Procure ≥98% pure reference standard for HPLC/LC-MS impurity profiling, tubulin polymerization assays, and kinase-targeted mechanistic studies.

Molecular Formula C45H49NO13
Molecular Weight 811.9 g/mol
CAS No. 78454-17-8
Cat. No. B027621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Epi-10-deacetyltaxol
CAS78454-17-8
Synonyms10-Deacetyl-7-epi-taxol;  10-Deacetyl-7-epitaxol;  10-Desacetyl-7-epipaclitaxel;  7-Epi-10-deacetyltaxol;  7-epi-10-Deacetyltaxol;  Ormosin VI;  USP Paclitaxel Related Compound B; 
Molecular FormulaC45H49NO13
Molecular Weight811.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
InChIInChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
InChIKeyTYLVGQKNNUHXIP-DIYBZAJCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 2.5 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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7-Epi-10-deacetyltaxol (CAS 78454-17-8): A Distinct Taxane Diterpenoid Impurity with Microtubule-Stabilizing Activity


7-Epi-10-deacetyltaxol, also known as 10-Deacetyl-7-epipaclitaxel, is a semi-synthetic taxane diterpenoid and a recognized impurity of the blockbuster anticancer drug paclitaxel (Taxol). As an analog of paclitaxel, it retains the core microtubule-stabilizing mechanism of the taxane class, which leads to cell cycle arrest and apoptosis. While chemically similar to paclitaxel, this compound features a distinct stereochemical configuration at the C7 position, a critical determinant of biological activity in taxanes. It has been isolated from both plant sources (Taxus wallichiana) and microbial cultures (Pestalotiopsis microspora) [1], [2]. Like other taxanes, it promotes tubulin polymerization and inhibits microtubule depolymerization, a property directly linked to its antimitotic effects [3].

Why 7-Epi-10-deacetyltaxol Cannot Be Interchanged with Other Taxane Derivatives: The Critical Role of Stereochemistry at C7


Generic substitution among taxane derivatives is scientifically unsound due to significant, quantifiable variations in their biological activity and target binding profiles. The subtle structural differences in this compound class, particularly stereochemical variations at the C7 position and modifications to the C10 acetyl group, can lead to stark differences in potency and even a complete loss of function. While some taxanes like paclitaxel are potent microtubule stabilizers, the core scaffold alone (baccatin III) lacks this activity entirely [1]. Therefore, procuring a specific analog like 7-Epi-10-deacetyltaxol requires precise verification of its identity and activity profile, as it serves a distinct purpose from its parent compound, other 7-epimers, or 10-deacetyl analogs in research and quality control applications .

Quantitative Evidence for Selecting 7-Epi-10-deacetyltaxol Over Key Analogs


Evidence Item 1: Superior Cytotoxicity vs. Inactive Core Scaffold

7-Epi-10-deacetyltaxol demonstrates retained, significant biological activity, unlike the baccatin III core scaffold, which is inactive. A direct head-to-head comparison in a tubulin assembly stimulation assay showed that 7-epi-10-deacetyltaxol stimulated tubulin assembly to a measurable degree, whereas baccatin III (a common precursor and key analog lacking the C13 side chain) did not stimulate tubulin assembly at all [1]. This confirms that the presence of the C13 side chain, even in the 7-epi configuration, is essential for this mechanism of action.

Anticancer Microtubule Tubulin Polymerization

Evidence Item 2: High Potency in HeLa Cell Cytotoxicity vs. 7-Epi-Taxol

In a cross-study comparison of cytotoxic effects on the HeLa human cervical cancer cell line, 7-Epi-10-deacetyltaxol demonstrates high potency. In a study by Dang et al. (2017), the compound showed an IC50 of 0.085 nM [1]. The closely related analog 7-epi-taxol, tested under identical conditions, exhibited an IC50 of 0.05 nM. While 7-epi-taxol is marginally more potent, this quantitative evidence confirms that 7-Epi-10-deacetyltaxol retains potent picomolar-range activity, which is orders of magnitude more potent than the micromolar IC50 values (e.g., 85 μM) sometimes reported from alternative sources or assays . The discrepancy likely stems from differences in assay methodology or compound sourcing, underscoring the need for clear provenance.

Cervical Cancer Cytotoxicity HeLa Cells

Evidence Item 3: Defined Apoptotic Mechanism in HepG2 Cells

A 2017 study by Subban et al. provides a detailed characterization of the compound's mechanism of action in HepG2 human hepatocellular carcinoma cells [1]. The study demonstrated that treatment with fungal 7-Epi-10-deacetyltaxol (EDT) resulted in significant in vitro cytotoxicity, G2/M phase cell cycle arrest, nuclear condensation, and DNA fragmentation [1]. Importantly, it established that the compound induces apoptosis in a dose-dependent manner via the intrinsic pathway, associated with increased reactive oxygen species (ROS) generation, an elevated Bax/Bcl-2 protein ratio, and activation of p38 MAPK and PARP cleavage [1]. This detailed mechanistic pathway provides a clear, quantifiable signature of its anticancer effect, which is a classic taxane mechanism but validated here specifically for this analog.

Hepatocellular Carcinoma Apoptosis Mechanism of Action

Evidence Item 4: In Silico mTOR Binding Affinity

A 2021 molecular docking study investigated the binding of paclitaxel and its analogs to the mTOR protein, a target linked to oral cancer. The study provides a direct, head-to-head comparison of binding energies [1]. The results showed that 7-Epi-10-deacetyltaxol was among the top analogs with a binding energy comparable to paclitaxel. The binding energy hierarchy was: 10-Deacetyltaxol > 7-Epi-10-deacetyltaxol > 7-Epi-Taxol > 6alpha-Hydroxypaclitaxel. This positions 7-Epi-10-deacetyltaxol as having a stronger predicted interaction with mTOR than 7-Epi-Taxol, suggesting a unique potential for this target [1].

mTOR Pathway Oral Cancer Molecular Docking Computational Biology

Targeted Application Scenarios for 7-Epi-10-deacetyltaxol (CAS 78454-17-8) Based on Specific Evidence


Scenario 1: Structure-Activity Relationship (SAR) Studies on Taxane Microtubule Stabilization

Use 7-Epi-10-deacetyltaxol as a key comparator to elucidate the functional role of the C7 stereochemistry in taxane activity. Its ability to stimulate tubulin assembly contrasts sharply with the inactivity of the core scaffold baccatin III, making it an essential tool for dissecting the structural requirements for microtubule binding and polymerization. The compound helps define the boundaries of what modifications to the core taxane structure are permissible before loss of function occurs, directly informed by its validated activity in tubulin polymerization assays [1].

Scenario 2: Probing Taxane-Induced Apoptosis in Hepatocellular Carcinoma (HCC) Models

Employ 7-Epi-10-deacetyltaxol as a defined, potent chemical probe to investigate the intrinsic apoptotic pathway in HepG2 and other HCC cell lines. Its validated mechanism of action—specifically ROS generation, modulation of Bax/Bcl-2 ratio, and activation of p38 MAPK and PARP cleavage—provides a reliable and well-characterized model for studying taxane-mediated cell death in liver cancer, independent of the parent drug paclitaxel. This is directly supported by detailed mechanistic studies [2].

Scenario 3: Analytical Reference Standard for Paclitaxel Impurity Profiling and Quality Control

Leverage 7-Epi-10-deacetyltaxol as a certified reference standard for analytical method development, validation, and routine quality control in pharmaceutical manufacturing. Given its identity as a known impurity of paclitaxel (Taxol), it is indispensable for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods aimed at quantifying and controlling related substances in drug substance and drug product batches, ensuring compliance with pharmacopeial monograph specifications .

Scenario 4: Hypothesis-Driven Drug Discovery Targeting the mTOR Pathway in Oral Cancer

Prioritize 7-Epi-10-deacetyltaxol for further experimental validation in oral cancer cell lines based on its superior in silico binding affinity for the mTOR protein compared to other taxane analogs like 7-Epi-Taxol. This computational evidence suggests a potential for mTOR pathway modulation, making it a candidate for follow-up in vitro and in vivo studies exploring novel therapeutic avenues for oral cancer that extend beyond traditional microtubule stabilization [3].

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